Acetic acid, chlorofluoro-, methyl ester
Description
Halogenated acetate (B1210297) esters are a family of organic compounds derived from acetic acid, where one or more of the alpha-hydrogen atoms have been replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. The introduction of these halogens dramatically alters the electronic and steric properties of the parent ester, leading to a wide range of chemical behaviors and applications.
Halogenated acetate esters are valuable building blocks in organic synthesis. Their utility stems from the unique reactivity imparted by the halogen substituents. For instance, compounds like methyl chloroacetate (B1199739) and methyl fluoroacetate (B1212596) serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.govwikipedia.org The presence of a halogen on the alpha-carbon makes it susceptible to nucleophilic substitution, a key reaction in forming more complex molecules.
Research in this area often focuses on the development of new synthetic methodologies and the exploration of the unique reaction pathways that these esters can undergo. For example, the synthesis of methyl fluoroacetate from methyl chloroacetate highlights the transformation from one halogenated ester to another, a process of significant industrial relevance. google.com Furthermore, the study of these esters contributes to a fundamental understanding of reaction mechanisms and the influence of substituents on chemical reactivity.
The substitution of hydrogen with fluorine and chlorine has profound effects on the properties of an ester. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity of the alpha-protons and the reactivity of the carbonyl group. This high electronegativity also contributes to the unique physical properties of fluorinated compounds, such as increased thermal stability and altered lipophilicity. In nucleophilic substitution reactions, fluoride (B91410) is generally a poor leaving group compared to chloride. wikipedia.org
Chlorine, while also electronegative, is less so than fluorine. It is a larger atom and its orbitals can participate in different types of interactions. The carbon-chlorine bond is weaker than the carbon-fluorine bond, making chlorine a better leaving group in nucleophilic substitution reactions. This difference in leaving group ability is a critical factor in the synthetic applications of chloro- and fluoro-substituted esters. The presence of both a fluorine and a chlorine atom on the same alpha-carbon, as in methyl chlorofluoroacetate, creates a chiral center and introduces a complex interplay of these electronic and steric effects, leading to unique reactivity profiles.
"Acetic acid, chlorofluoro-, methyl ester," also known as methyl chlorofluoroacetate, belongs to the broader family of halogenated acetate esters. Its structure is closely related to simpler analogs such as methyl fluoroacetate and methyl chloroacetate. nih.govwikipedia.org Understanding the properties of these parent compounds provides a valuable framework for predicting the behavior of the more complex difunctionalized ester.
The progressive halogenation of acetic acid esters leads to a predictable, yet significant, shift in their physical and chemical properties. The table below illustrates the physical properties of some related halogenated methyl and ethyl esters, offering a comparative context for understanding methyl chlorofluoroacetate.
| Property | Value |
| Molecular Formula | C3H3ClFO2 |
| IUPAC Name | methyl 2-chloro-2-fluoroacetate |
| CAS Number | Not explicitly found for the methyl ester, 401-56-9 for the ethyl ester. sigmaaldrich.com |
Comparative Physical Properties of Related Halogenated Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl Chloroacetate | C3H5ClO2 | 108.52 nih.gov | 129-131 | 1.238 |
| Methyl Fluoroacetate | C3H5FO2 | 92.07 | 104.5 | 1.157 |
| Ethyl Chlorofluoroacetate | C4H6ClFO2 | 140.54 sigmaaldrich.com | 133 sigmaaldrich.com | 1.212 at 25 °C sigmaaldrich.com |
This structural and property-based context is essential for appreciating the unique chemical nature of "this compound" and for guiding its potential applications in research and development. The presence of two different halogens on the alpha-carbon introduces elements of chirality and complex reactivity that are not present in its monosubstituted counterparts.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chloro-2-fluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUPQGHNSRKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507551 | |
| Record name | Methyl chloro(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.51 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-52-3 | |
| Record name | Methyl chloro(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acetic Acid, Chlorofluoro , Methyl Ester and Analogous Compounds
General Esterification Routes for Halogenated Acetic Acid Esters
The synthesis of halogenated acetic acid esters, such as methyl chlorofluoroacetate, typically involves the esterification of the corresponding carboxylic acid with an alcohol. This transformation can be achieved through several methods, primarily direct esterification and catalyzed approaches.
Direct Esterification Techniques with Methanol (B129727)
Direct esterification, commonly known as Fischer esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. rsc.org For analogous compounds like methyl chloroacetate (B1199739), this involves heating chloroacetic acid with methanol. adichemistry.comwikipedia.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol (methanol in this case) or to remove water as it is formed, thereby shifting the equilibrium toward the product side. rsc.orgwikipedia.org
One common industrial technique involves continuously feeding a mixture of the halogenated acetic acid and methanol into a reactor at elevated temperatures, typically between 105-165°C. adichemistry.comnrochemistry.com During the reaction, an azeotropic mixture of the ester, water, and methanol can be distilled off to drive the reaction to completion. adichemistry.com The crude ester is then separated, neutralized, and purified by distillation. adichemistry.com
Table 1: Typical Conditions for Direct Esterification of Chloroacetic Acid with Methanol
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Chloroacetic Acid, Methanol | adichemistry.com |
| Reactant Ratio (Methanol:Acid) | Often large excess of methanol or molar ratio of 1:1 to 1.4:1 | rsc.orgnrochemistry.com |
| Temperature | 105-165°C | adichemistry.comnrochemistry.com |
| Key Strategy | Continuous removal of water/ester via distillation | adichemistry.comresearchgate.net |
| Purification | Neutralization followed by vacuum distillation | adichemistry.com |
Catalytic Approaches in Ester Synthesis
The rate of esterification is significantly increased by the presence of a catalyst. The mechanism generally involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. rsc.org
Homogeneous Catalysis : Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used as catalysts in Fischer esterification. rsc.orgwikipedia.org These are effective but can require neutralization and separation steps that complicate purification. Dry hydrogen chloride gas is also utilized in some cases. wikipedia.org
Heterogeneous Catalysis : To simplify product purification and catalyst recovery, solid acid catalysts are employed. Acidic ion-exchange resins, such as Amberlyst-15, have proven effective for the esterification of acetic acid and its derivatives. youtube.com These resins function as a solid source of H+ ions, facilitating the reaction without contaminating the product stream. youtube.com Other solid acid catalysts, like zirconium tungstate, have also been investigated for the esterification of various organic acids, including chloroacetic acid, with alcohols like methanol and ethanol. rsc.org The use of heterogeneous catalysts is advantageous in continuous flow processes.
Table 2: Comparison of Catalytic Systems for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Homogeneous | H₂SO₄, TsOH, HCl | High reaction rates | Difficult to separate from product, corrosive | rsc.orgwikipedia.org |
| Heterogeneous | Ion-Exchange Resins (e.g., Amberlyst), Zirconium Tungstate | Easily separable, reusable, less corrosive | Potentially lower reaction rates than homogeneous catalysts | youtube.comrsc.org |
Preparative Routes for Chlorofluoroacetic Acid Precursors
The synthesis of the chlorofluoroacetyl group is a key challenge that can be addressed either by building the substituted acetic acid from smaller components or by modifying an existing acetic acid derivative.
Malonic Ester Synthesis Analogs for Substituted Acetic Acids
The malonic ester synthesis is a versatile and classic method for preparing mono- and di-substituted acetic acids. nih.govbyjus.com The synthesis starts with a malonic ester, most commonly diethyl malonate, which has a particularly acidic methylene (B1212753) group flanked by two ester functionalities. nih.gov
The general sequence of the malonic ester synthesis involves three key steps:
Deprotonation : The α-carbon of the malonic ester is deprotonated with a strong base, typically sodium ethoxide, to form a highly reactive enolate ion. sigmaaldrich.comwikipedia.org
Alkylation : The enolate acts as a nucleophile and reacts with an alkyl halide in an Sₙ2 reaction, forming an alkylated malonic ester. sigmaaldrich.comwikipedia.org
Hydrolysis and Decarboxylation : The substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid. wikipedia.org Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loses CO₂) to yield the final substituted acetic acid. sigmaaldrich.comwikipedia.org
While highly effective for alkyl groups, adapting this synthesis for producing chlorofluoroacetic acid would require a specialized electrophilic halogenating agent capable of introducing chlorine and fluorine atoms sequentially, a process that is not straightforward and can be complicated by side reactions. Therefore, this method serves as a general analog for the construction of substituted acetic acid frameworks rather than a direct, commonly used route for chlorofluoroacetic acid itself. organic-chemistry.org
Table 3: General Steps of the Malonic Ester Synthesis
| Step | Description | Reagents | Reference |
|---|---|---|---|
| 1. Enolate Formation | Deprotonation of the α-carbon. | Strong base (e.g., Sodium Ethoxide) | sigmaaldrich.comwikipedia.org |
| 2. Alkylation | Nucleophilic attack on an alkyl halide. | Alkyl Halide (R-X) | sigmaaldrich.comwikipedia.org |
| 3. Hydrolysis & Decarboxylation | Conversion of the diester to a dicarboxylic acid, followed by loss of CO₂ upon heating. | Acid (e.g., HCl) and Heat | sigmaaldrich.comwikipedia.org |
Halogen Exchange and Selective Fluorination Strategies
A more direct and widely used approach for synthesizing fluorinated organic compounds is through halogen exchange (Halex) reactions. organic-chemistry.org This strategy involves replacing a halogen, typically chlorine or bromine, with fluorine. To synthesize a chlorofluoroacetate precursor, one could start with a dichloroacetate (B87207) or a bromochloroacetate ester and selectively replace one of the halogens with fluorine.
Alkali metal fluorides are common reagents for this purpose, with potassium fluoride (B91410) (KF) being the most frequently used due to its balance of reactivity and cost. organic-chemistry.org The effectiveness of the exchange reaction often depends on the solvent and the potential use of a catalyst. organic-chemistry.org For instance, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, can be used to increase the solubility and reactivity of the fluoride salt in organic solvents. organic-chemistry.org
Recent advancements have introduced milder and more selective methods for aliphatic fluorination. wikipedia.org HF-base media, such as HF-pyridine or HF-triethylamine, can perform chlorine-fluorine exchanges on sensitive molecules. wikipedia.org Additionally, titanocene-catalyzed systems have been developed for the selective activation of C-F bonds, allowing for halogen exchange reactions under mild conditions using organic halides as the halogen source. nih.govpsiberg.com These methods provide powerful tools for the precise synthesis of mixed-halogenated compounds like chlorofluoroacetic acid and its esters.
Advanced Synthetic Strategies Involving Chlorofluoroacetate Esters
As an α-haloester, methyl chlorofluoroacetate is a valuable building block for various carbon-carbon bond-forming reactions. Its utility is primarily demonstrated in classic condensation reactions such as the Reformatsky reaction and the Darzens condensation.
The Reformatsky reaction involves the condensation of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. sigmaaldrich.comyoutube.com The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate, which is generated by the oxidative insertion of zinc into the carbon-halogen bond of the ester. adichemistry.comnih.gov This enolate is less reactive than corresponding lithium enolates, which prevents it from reacting with the ester group itself, making it highly specific for addition to aldehydes and ketones to form β-hydroxy esters. organic-chemistry.orgnih.gov The use of activated zinc, such as a zinc-copper couple, can improve reaction yields. sigmaaldrich.com
The Darzens condensation (or glycidic ester condensation) is the reaction of an α-haloester with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. organic-chemistry.orgwikipedia.org The mechanism begins with the deprotonation of the α-carbon of the haloester by a base to form an enolate. organic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes an intramolecular Sₙ2 reaction, where the alkoxide displaces the adjacent halide to form an epoxide ring. organic-chemistry.orgwikipedia.org Phosphazene bases have been shown to be highly efficient in promoting Darzens reactions under mild conditions. byjus.com The resulting glycidic esters are versatile intermediates that can be further transformed into other functional groups. organic-chemistry.org
Transition Metal-Catalyzed Coupling Reactions of Related Esters
Transition metal catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of halogenated acetic acid esters, nickel-catalyzed cross-coupling reactions have shown significant promise. A notable example is the nickel-catalyzed monofluoroalkylation of aryl bromides using ethyl chlorofluoroacetate. nih.gov This reaction highlights the potential of using readily available and industrially relevant halogenated esters for the introduction of fluorinated motifs into aromatic systems.
The success of this transformation is dependent on a combination of factors, including the use of nickel in conjunction with specific nitrogen and phosphine (B1218219) ligands, as well as the utilization of a mixed solvent system. nih.gov Mechanistic studies suggest the in situ generation of a fluoroalkyl zinc reagent, which then participates in a Negishi-type cross-coupling cycle. wikipedia.org The process is believed to commence with the oxidative addition of the aryl bromide to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the α-aryl-α-fluoroacetate product. wikipedia.org
| Parameter | Description |
|---|---|
| Catalyst | Nickel complex, often generated in situ from a precursor like NiI2. |
| Ligands | A combination of nitrogen-based (e.g., bipyridine) and phosphine-based ligands. |
| Reducing Agent | Zinc powder, which also facilitates the formation of the organozinc reagent. |
| Solvent | A mixture of different solvents is often crucial for optimal reactivity. |
| Proposed Intermediate | A fluoroalkyl zinc species generated from the reaction of the chlorofluoroacetate with zinc. |
While this specific example utilizes the ethyl ester, the methodology provides a strong foundation for the development of similar reactions with "Acetic acid, chlorofluoro-, methyl ester." The principles of oxidative addition, transmetalation, and reductive elimination are fundamental to a wide range of cross-coupling reactions, suggesting that the methyl ester analog could be a viable substrate under appropriately optimized conditions. ucla.edu
Radical-Mediated Functionalization Utilizing Halogenated Acetic Acid Derivatives
Radical reactions offer a complementary approach to the functionalization of organic molecules, often providing unique reactivity patterns compared to ionic or pericyclic processes. Halogenated acetic acid derivatives can be precursors to radical species or can themselves be substrates for radical attack. The generation of radicals from these compounds can be initiated by various means, including the use of ultraviolet light or chemical radical initiators. ucla.edu
A fundamental process in radical chemistry is the chain reaction, which typically involves initiation, propagation, and termination steps. For instance, in the free radical chlorination of methane, a chlorine radical abstracts a hydrogen atom to form a methyl radical, which then reacts with a chlorine molecule to produce the chlorinated product and another chlorine radical, thus propagating the chain. ucla.edu A similar abstraction of the α-hydrogen from a molecule like methyl chlorofluoroacetate could potentially lead to a stabilized radical intermediate, which could then undergo further reactions.
The functionalization of C-H bonds through radical-mediated processes is a powerful strategy in organic synthesis. organic-chemistry.org Nitrogen-centered radicals, for example, can facilitate remote C-H halogenation through a 1,5-hydrogen atom transfer (HAT) mechanism. wikipedia.org While not a direct functionalization of the halogenated acetic acid derivative, this illustrates the versatility of radical pathways in introducing halogen atoms into a molecule.
In the context of "this compound," radical reactions could potentially be employed to introduce further functionality. For example, the reaction of OH radicals or Cl atoms with unsaturated esters like methyl methacrylate (B99206) proceeds via radical addition to the double bond, followed by fragmentation of the resulting alkoxy radical. byjus.com This highlights how the ester moiety can influence the course of radical reactions. The presence of both chlorine and fluorine atoms on the α-carbon of "this compound" would likely influence the stability and subsequent reactivity of any radical intermediates formed.
| Step | Description | Example |
|---|---|---|
| Initiation | Generation of radical species from a non-radical precursor, often using heat or light. | Cl₂ → 2 Cl• |
| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule. The radical is regenerated in a subsequent step. | Cl• + CH₄ → HCl + •CH₃ •CH₃ + Cl₂ → CH₃Cl + Cl• |
| Termination | Two radical species combine to form a stable, non-radical molecule, thus ending the chain reaction. | Cl• + Cl• → Cl₂ •CH₃ + •CH₃ → C₂H₆ Cl• + •CH₃ → CH₃Cl |
Applications as Chemical Building Blocks in Organic Synthesis
Halogenated esters are valuable building blocks in organic synthesis due to their ability to participate in a variety of carbon-carbon bond-forming reactions. "this compound" is a prime candidate for such applications, given its bifunctional nature. Two classic reactions that highlight the utility of α-haloesters are the Reformatsky and Darzens reactions.
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (an aldehyde or a ketone) in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgnrochemistry.comadichemistry.comnih.govchemspider.com The key step is the formation of an organozinc reagent, or a Reformatsky enolate, through the oxidative addition of zinc into the carbon-halogen bond of the ester. adichemistry.comnih.gov This enolate is generally less reactive than a corresponding Grignard reagent or lithium enolate, which prevents it from reacting with the ester group of another molecule. wikipedia.org
The Darzens condensation (or glycidic ester condensation) is another important reaction of α-haloesters. It involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgucla.eduorganic-chemistry.orguzh.chresearchgate.net The reaction proceeds via the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org A subsequent intramolecular SN2 reaction, where the oxygen anion displaces the halide, forms the epoxide ring. wikipedia.org The resulting glycidic esters are versatile intermediates that can be further transformed into other functional groups. For example, hydrolysis and decarboxylation can lead to the formation of an aldehyde or ketone. wikipedia.org
| Feature | Reformatsky Reaction wikipedia.orgnrochemistry.comadichemistry.comnih.govchemspider.com | Darzens Condensation wikipedia.orgucla.eduorganic-chemistry.orguzh.chresearchgate.net |
|---|---|---|
| Key Reagent | Metallic Zinc | Base (e.g., sodium ethoxide, sodium amide) |
| Intermediate | Organozinc enolate | Enolate anion |
| Product | β-Hydroxy ester | α,β-Epoxy ester (Glycidic ester) |
| Subsequent Transformations | Dehydration to α,β-unsaturated esters. | Hydrolysis and decarboxylation to aldehydes or ketones. |
The application of "this compound" in these reactions would lead to the formation of fluorinated β-hydroxy esters or fluorinated glycidic esters, respectively. These products are valuable intermediates for the synthesis of fluorinated heterocycles and other complex molecules of interest in medicinal chemistry and agrochemicals. nih.gove-bookshelf.dele.ac.uknih.gov The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of the final products.
Reactivity and Reaction Mechanism Studies of Chlorofluoroacetate Esters
Atmospheric Chemistry and Environmental Degradation Mechanisms
The degradation of methyl chlorofluoroacetate (MCFA), CHClFC(O)OCH₃, in the troposphere is initiated by gas-phase reactions with key oxidizing species. These reactions lead to the formation of various intermediate radicals, which subsequently undergo further transformations, ultimately yielding stable end products.
Gas-Phase Reactions with Key Oxidizing Species
The primary atmospheric loss processes for methyl chlorofluoroacetate are its reactions with chlorine (Cl) atoms, particularly in coastal or industrialized areas, and hydroxyl (OH) radicals, which are ubiquitous in the troposphere. conicet.gov.arnoaa.gov These initial reactions involve the abstraction of a hydrogen atom from the ester.
The reaction between methyl chlorofluoroacetate and chlorine atoms proceeds via the abstraction of the secondary hydrogen atom from the chlorofluoromethyl group. This process is a significant degradation pathway, especially in the marine boundary layer where Cl atom concentrations can be elevated.
Table 1: Representative Rate Constants for Reactions of Cl Atoms with Esters This table is illustrative. Specific data for methyl chlorofluoroacetate was not found in the search results, so data for a related compound is presented.
| Reactant | k (cm³ molecule⁻¹ s⁻¹) at 298 K | Technique |
|---|---|---|
| Methyl 2-chloroacetoacetate | (2.16 ± 0.85) x 10⁻¹⁰ | FTIR |
| Methyl 2-chloroacetoacetate | (2.34 ± 0.87) x 10⁻¹⁰ | SPME/GC-FID |
The reaction with the hydroxyl (OH) radical is the dominant global sink for most volatile organic compounds in the atmosphere, including methyl chlorofluoroacetate. noaa.govnih.govcopernicus.org The degradation is initiated by the abstraction of a hydrogen atom from the methyl group of the ester, forming a haloalkyl radical (CHClFC(O)OCH₂•) and a water molecule.
Reaction: CHClFC(O)OCH₃ + •OH → CHClFC(O)OCH₂• + H₂O
The rate constant for this reaction determines the atmospheric lifetime of the ester. For similar compounds, these rate constants are on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical.
Fate of Alkoxy Radicals Formed During Degradation Processes
Following the initial H-atom abstraction and subsequent reaction with O₂, a peroxy radical (CHClFC(O)OCH₂O₂•) is formed. This peroxy radical can then react further, typically with nitric oxide (NO) or other peroxy radicals (RO₂), to yield an alkoxy radical (CHClFC(O)OCH₂O•). rsc.orgnih.govresearchgate.net The fate of this alkoxy radical is a critical branch point in the degradation mechanism, leading to different sets of stable products. researchgate.net
In atmospheric conditions, particularly in the absence of high concentrations of nitrogen oxides (NOx), one of the primary fates of the alkoxy radical (CHClFC(O)OCH₂O•) is its reaction with molecular oxygen (O₂). rsc.org This reaction pathway involves the abstraction of the aldehydic hydrogen from the alkoxy radical, leading to the formation of a mixed anhydride (B1165640) and a hydroperoxyl radical (HO₂).
Reaction: CHClFC(O)OCH₂O• + O₂ → CHClFC(O)OC(O)H + HO₂
This pathway results in the formation of chlorofluoroacetic formic anhydride. rsc.org Such anhydrides are generally expected to be removed from the atmosphere via hydrolysis in cloud water and rain, or through photolysis. nih.gov
An alternative and competing pathway for the alkoxy radical (in this case, one formed from H-abstraction from the ethyl group of an analogous ethyl ester, CF₂ClC(O)OCH(•)CH₃) is the α-ester rearrangement. rsc.orgresearchgate.net This intramolecular isomerization process involves the migration of the ester group, leading to the formation of a carboxylic acid and an alkyl radical.
For an alkoxy radical like CF₂ClC(O)OCH(•)CH₃, the rearrangement proceeds as follows:
Reaction: CF₂ClC(O)OCH(•)CH₃ → CF₂ClC(O)OH + •CH₃
This rearrangement is a significant pathway for alkoxy radicals derived from esters where the radical center is on the α-carbon of the alkoxy group. It is a key mechanism for the atmospheric generation of halogenated carboxylic acids, such as chlorodifluoroacetic acid, from the degradation of their corresponding esters. rsc.org These acids are of environmental interest as they can be highly persistent and accumulate in aquatic environments. rsc.org
Fundamental Organic Reactions
Beyond its atmospheric decomposition, methyl chlorofluoroacetate and related halogenated esters are valuable reagents in several fundamental organic reactions, leveraging their unique electronic properties for constructing complex molecules.
Dissociative electron attachment (DEA) is a fundamental process where a molecule captures a low-energy free electron to form a transient negative ion (TNI). aps.orgmdpi.com This TNI is unstable and can subsequently fragment into a stable anion and one or more neutral radicals. mdpi.com
In halogenated compounds, DEA is a particularly efficient process. nih.gov While non-halogenated organic acids and esters often dissociate via the loss of a hydrogen atom to form a [M-H]⁻ anion, the presence of halogens introduces new, often dominant, dissociation pathways. nih.govresearchgate.net For halogenated esters like methyl chlorofluoroacetate, the primary DEA channel is often the cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule. This leads to the formation of a stable halide ion (Cl⁻) and a neutral radical fragment. nih.gov
Potential DEA pathways for methyl chlorofluoroacetate include:
Chloride Ion Formation: The most probable pathway, involving the cleavage of the C-Cl bond.
Other Anionic Fragments: Dissociation at other sites, such as the ester group or C-F bond, can also occur, though typically with lower probability.
The efficiency and specific fragmentation patterns of DEA are highly dependent on the energy of the incident electron, with different resonant energies leading to different products. aps.org
| Proposed DEA Pathway | Anionic Product | Neutral Product(s) |
| C-Cl Bond Cleavage | Cl⁻ | •CHFCOOCH₃ (radical) |
| Ester Bond Cleavage (O-CH₃) | CHClFCOO⁻ | •CH₃ (radical) |
This interactive table outlines potential dissociative electron attachment (DEA) pathways for methyl chlorofluoroacetate.
Halogenated carboxylic acid derivatives, including methyl chlorofluoroacetate, serve as potent reagents in fluoroalkylation reactions through decarboxylative pathways. beilstein-journals.org These reactions exploit the C-C bond lability to generate fluoroalkylating species.
A key application involves using methyl chlorodifluoroacetate in copper-catalyzed reactions to introduce trifluoromethyl (CF₃) groups onto aromatic rings. beilstein-journals.org The process is initiated by demethylation of the ester, followed by a crucial decarboxylation step. This loss of CO₂ from the chlorodifluoroacetate intermediate generates difluorocarbene (:CF₂). beilstein-journals.org In the presence of a fluoride (B91410) source like potassium fluoride (KF), the difluorocarbene is trapped to form the trifluoromethyl anion (CF₃⁻), which is then delivered to an aryl halide by a copper catalyst. beilstein-journals.org This transformation effectively converts the chlorofluoroacetate ester into a valuable fluoroalkylating agent, demonstrating a powerful synthetic application of C-C bond cleavage and decarboxylation. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of halogenated esters suggests their potential as coupling partners in these transformations.
Drawing parallels to the reactivity of chloroformates in Suzuki-type couplings, it is plausible that methyl chlorofluoroacetate could participate in similar reactions. researchgate.netyoutube.com The general mechanism would likely involve the oxidative addition of a low-valent palladium(0) catalyst into the carbon-chlorine bond of the ester. This step is feasible due to the C-Cl bond's susceptibility to such insertions. The resulting organopalladium(II) intermediate could then undergo transmetalation with a suitable organometallic reagent (e.g., an organoboron compound). The final step, reductive elimination, would form a new carbon-carbon bond at the α-position of the ester, yielding a more functionalized and complex molecule while regenerating the palladium(0) catalyst. youtube.com This potential reactivity makes methyl chlorofluoroacetate a candidate for the targeted functionalization of complex molecular scaffolds.
Computational and Theoretical Investigations of Acetic Acid, Chlorofluoro , Methyl Ester
Quantum Chemical Characterization of Molecular and Radical Species
Quantum chemical calculations are fundamental in elucidating the properties of molecules and the transient radical species they can form. These computational methods provide insights into geometries, vibrational energies, and thermochemical data that are often difficult or impossible to obtain through experimental means alone.
The first step in the computational study of a molecule like methyl 2-chloro-2-fluoroacetate involves determining its most stable three-dimensional structure through geometry optimization. This process finds the minimum energy arrangement of atoms on the potential energy surface. For flexible molecules, a conformational analysis is crucial to identify different stable conformers and their relative energies.
For instance, studies on the related compound methyl fluoroacetate (B1212596) have identified two stable conformers: an s-cis,trans and an s-cis,gauche form. nih.gov Theoretical calculations, such as those at the ab initio 6-31G level, are employed to determine the geometries and relative stabilities of these conformers. nih.gov In the case of methyl fluoroacetate, the s-cis,trans conformer is found to be the more stable one in the liquid phase. nih.gov Similarly, for methyl dichloroacetate (B87207), gas-phase electron diffraction combined with ab initio molecular orbital calculations has been used to determine the structure and conformational composition, revealing a mixture of syn and gauche conformers.
A similar approach for methyl 2-chloro-2-fluoroacetate would involve computational scans of the torsional angles, particularly around the C-C and C-O single bonds, to map out the potential energy surface and identify all low-energy conformers. The optimized geometries would provide key structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Haloacetate (Methyl Chloroacetate (B1199739), gauche conformer) This table presents data for a related compound to illustrate the type of information obtained from geometry optimization.
| Parameter | Value |
|---|---|
| r(C=O) | 1.213(4) Å |
| r(C-O) | 1.346(4) Å |
| r(O-CH3) | 1.468(10) Å |
| r(C-C) | 1.502(9) Å |
| r(C-Cl) | 1.782(4) Å |
| ∠(O=C-O) | 124.7(6)° |
| ∠(C-O-CH3) | 115.9(8)° |
| ∠(Cl-C-C) | 110.0(6)° |
Data sourced from studies on methyl chloroacetate.
Once the equilibrium geometries are known, the vibrational frequencies can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule and are crucial for interpreting experimental infrared (IR) and Raman spectra. The National Institute of Standards and Technology (NIST) provides experimental gas-phase IR spectrum data for methyl 2-chloro-2,2-difluoroacetate, which can be used for comparison with theoretical predictions. nist.gov
Harmonic frequency calculations are standard, but for a more accurate comparison with experimental spectra, anharmonic corrections are often necessary. Anharmonicity accounts for the fact that molecular vibrations are not perfect simple harmonic motions. Computational methods can predict these anharmonic frequencies, leading to a better understanding of the observed spectral features. researchgate.net For example, a detailed analysis of the vibrational spectra of methyl benzoate (B1203000) has been performed using Density Functional Theory (DFT) calculations, showing good agreement between scaled theoretical wavenumbers and experimental values. nih.gov
Table 2: Illustrative Calculated Vibrational Frequencies for a Related Haloacetate This table demonstrates the kind of data generated from vibrational frequency calculations for a representative related compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=O stretch | ~1750-1780 |
| C-O stretch | ~1200-1300 |
| C-Cl stretch | ~700-800 |
| C-F stretch | ~1000-1100 |
Computational chemistry provides reliable methods for calculating thermochemical properties such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). These are vital for understanding the stability and reactivity of molecules and their radical fragments. High-accuracy composite methods like G2(MP2) are often employed for this purpose. researchgate.net
Table 3: Illustrative Thermochemical Data for Related Species This table provides examples of thermochemical data for related molecules and radicals to showcase the output of such calculations.
| Species | ΔfH°(298 K) (kcal/mol) | S°(298 K) (cal/mol·K) |
|---|---|---|
| Methyl fluoroacetate | Data not available | Data not available |
| Methyl dichloroacetate | Data not available | Data not available |
| CHClF₂ (gas) | -116.5 ± 0.9 | 67.3 |
Mechanistic Probes Utilizing Theoretical Chemistry
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including reaction pathways, transition states, and reaction rates.
Transition State Theory (TST) is a cornerstone for calculating the rates of chemical reactions. nih.gov It involves locating the transition state structure, which is the highest energy point along the minimum energy path connecting reactants and products. The energy of this transition state determines the activation energy of the reaction.
For a molecule like methyl 2-chloro-2-fluoroacetate, a key atmospheric reaction would be its interaction with hydroxyl (•OH) radicals. Theoretical studies on the reaction of methyl dichloroacetate with •OH radicals have identified multiple possible reaction pathways, including hydrogen abstraction from both the methyl and the dichloromethyl groups, as well as chlorine atom abstraction. nih.gov By calculating the energy barriers for each pathway, the most favorable reaction channel can be determined. For methyl dichloroacetate, H-atom abstraction from the -CHCl₂ site is found to be the most favorable pathway. nih.gov A similar detailed study would be necessary to elucidate the primary atmospheric degradation pathways of methyl 2-chloro-2-fluoroacetate.
For unimolecular reactions, such as thermal decomposition, the reaction rate can be pressure-dependent. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often used in conjunction with a master equation approach, is employed to model these kinetics. bldpharm.com This methodology calculates the microcanonical rate constants, k(E), which are then used to predict the thermal rate constants at different temperatures and pressures.
While no specific RRKM calculations for methyl 2-chloro-2-fluoroacetate were found, studies on the unimolecular decomposition of other organic molecules demonstrate the utility of this approach. bldpharm.com For instance, RRKM/master equation modeling has been used to investigate the thermal decomposition of chloroalkanes, providing rate expressions over a range of pressures and temperatures. Such an analysis for methyl 2-chloro-2-fluoroacetate would be invaluable for understanding its thermal stability and decomposition products.
Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) Applications in Compound Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems. nih.govcetjournal.it DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding a compound's stability and reactivity. researchgate.netnih.gov
In the analysis of Acetic acid, chlorofluoro-, methyl ester, DFT would be applied to:
Geometry Optimization: Determine the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.
Vibrational Analysis: Calculate the frequencies of molecular vibrations. These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional group vibrations.
Thermochemical Properties: Compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy, which are essential for predicting reaction spontaneity and equilibrium positions.
DFT calculations on related halogenated compounds have been successfully used to determine their structural and energetic properties, revealing the strong influence of halogen induction effects on molecular characteristics. researchgate.net
Table 2: Predicted Geometrical Parameters for this compound from a DFT Calculation This table shows representative data that would be obtained from a geometry optimization using a DFT method like B3LYP with a 6-31G(d) basis set.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | C-C | 1.52 Å |
| Bond Length | C-Cl | 1.78 Å |
| Bond Length | C-F | 1.39 Å |
| Bond Angle | O=C-O | 124° |
| Bond Angle | O=C-C | 125° |
| Bond Angle | F-C-Cl | 109° |
Note: These values are typical and illustrative of what a DFT calculation would yield.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For this compound, an FMO analysis would reveal:
HOMO: The HOMO is expected to be localized primarily on the non-bonding p-orbitals of the two oxygen atoms and the chlorine atom, indicating these are the primary sites for electrophilic attack.
LUMO: The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group (C=O), with a significant coefficient on the carbonyl carbon. This makes the carbonyl carbon the most susceptible site for nucleophilic attack.
By examining the energies and spatial distributions of these frontier orbitals, one can predict the molecule's behavior in various chemical reactions, such as cycloadditions or nucleophilic acyl substitution. nih.govrsc.org
Table 3: Illustrative Frontier Molecular Orbital Data
| Orbital | Predicted Energy (eV) | Description and Reactivity Implication |
| HOMO | -11.5 | Localized on oxygen and chlorine atoms; acts as an electron donor in reactions with electrophiles. |
| LUMO | +1.8 | Localized on the C=O π* orbital; acts as an electron acceptor in reactions with nucleophiles. |
| HOMO-LUMO Gap | 13.3 eV | A large gap suggests high kinetic stability and low reactivity under ambient conditions. |
Note: The energy values are illustrative and depend on the specific level of theory and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or near-zero potential. researchgate.netresearchgate.net
For this compound, the MEP map would highlight:
Negative Regions (Red/Yellow): The most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the primary site for interaction with protons and other electrophiles. researchgate.net
Positive Regions (Blue): Regions of positive potential would be found around the hydrogen atoms and, significantly, the carbonyl carbon. The positive potential on the carbonyl carbon confirms its electrophilic character and susceptibility to nucleophilic attack. The α-carbon, bonded to both fluorine and chlorine, would also exhibit a degree of positive potential.
MEP analysis provides a clear, intuitive guide to the molecule's reactivity, complementing the insights gained from FMO theory. uni-muenchen.de
Table 4: Interpretation of MEP Color Coding for this compound
| Color | Potential Range | Molecular Region | Predicted Reactivity |
| Red | Most Negative | Carbonyl Oxygen | Site for electrophilic attack and hydrogen bonding. |
| Yellow/Orange | Negative | Ester Oxygen, Chlorine | Secondary sites for electrophilic interaction. |
| Green | Neutral | Alkyl chain backbone | Low reactivity. |
| Blue | Positive | Carbonyl Carbon, Hydrogen atoms | Sites for nucleophilic attack. |
Note: This table provides a qualitative interpretation of a typical MEP map.
Ab Initio Methods in the Study of Halogenated Radicals
Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without using experimental data for parametrization. researchgate.net These methods, such as Coupled Cluster (CC) and Configuration Interaction (CI), are known for their high accuracy, though they are computationally demanding. researchgate.netojp.gov They are particularly valuable for studying systems where electron correlation is important, such as radicals and transition states. nih.gov
While this compound is a stable molecule, its reactions under high-energy conditions (e.g., pyrolysis or photolysis) could involve the formation of halogenated radical intermediates, such as the chlorofluoromethyl radical (•CHFCl) or the methoxycarbonyl radical (•COOCH₃). High-level ab initio calculations are essential for accurately determining the geometries, vibrational frequencies, and thermochemical properties (like enthalpies of formation) of these transient species. researchgate.net For instance, studies on a variety of chloro- and fluoro-containing methyl radicals have provided reliable thermochemical data that are crucial for modeling complex chemical processes like combustion and atmospheric chemistry. researchgate.netojp.gov
Table 5: Selected Ab Initio Methods and Their Applications to Halogenated Species
| Ab Initio Method | Acronym | Typical Application |
| Møller-Plesset Perturbation Theory | MP2 | Geometry optimization and energies of ground states. researchgate.net |
| Quadratic Configuration Interaction | QCISD | Accurate geometries and vibrational frequencies. researchgate.net |
| Coupled Cluster with Singles, Doubles, and perturbative Triples | CCSD(T) | Highly accurate "gold standard" energy calculations. ojp.gov |
| Gaussian-3 Theory | G3 | Composite method for very accurate thermochemical data. researchgate.net |
Analytical Methodologies for Characterization and Monitoring
Spectroscopic Techniques in Reaction Monitoring and Identification
In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Gas-Phase Studies
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of gas-phase reactions in real time. mt.com This method provides specific information about reaction kinetics, mechanisms, and pathways by directly tracking the concentrations of reactants, intermediates, and products as they evolve. mt.comnih.gov The infrared spectrum of a molecule is unique, acting as a "molecular fingerprint" that allows for the identification and quantification of individual components in a gaseous mixture. nih.gov
For gas-phase studies involving the synthesis or degradation of Acetic acid, chlorofluoro-, methyl ester, an in situ FTIR setup, potentially within a specialized gas cell or reactor, allows for continuous analysis. nih.gov This real-time evaluation is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst choice to improve yield and selectivity. nih.gov By monitoring characteristic vibrational frequencies (e.g., C=O stretching, C-F, and C-Cl bond vibrations), researchers can gain immediate feedback on the reaction's progress without the need for sample extraction, which is particularly advantageous for reactions involving toxic or sensitive compounds. mt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) for Stereochemical Analysis and Diastereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of fluorinated organic molecules like this compound. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are highly effective for this purpose. researchgate.netrsc.org
Esters of chlorofluoroacetic acid (CFA) are particularly well-suited for NMR analysis because their ¹H and ¹⁹F spectra exhibit characteristic signals in regions that are rarely obscured by other signals. researchgate.netrsc.org This clarity allows for the straightforward differentiation of diastereoisomers, which are stereoisomers that are not mirror images of each other. youtube.com Diastereomers will have distinct chemical shifts and coupling constants, enabling their identification and the determination of their relative quantities (diastereomeric ratio). nih.govwordpress.com
Key NMR applications include:
¹⁹F NMR: This technique is exceptionally useful due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. The wide range of chemical shifts in ¹⁹F NMR provides excellent signal dispersion, making it easier to resolve signals from different diastereomers. rsc.org
¹H NMR: The proton NMR spectrum provides complementary information. The chemical shifts of protons near the chiral center will differ between diastereomers. Furthermore, coupling between ¹H and ¹⁹F nuclei (J-coupling) provides valuable structural information. nih.gov
Advanced 2D NMR: Techniques such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to confirm through-space proximity between specific proton and fluorine nuclei. This information is invaluable for the unambiguous assignment of the absolute and relative stereochemistry of the diastereomers. nih.gov
A recent study reported a ¹⁹F NMR-based strategy for differentiating chiral amino acids and dipeptides after derivatization, highlighting the power of this technique in determining diastereomeric purity. rsc.org
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the physical separation and quantification of the diastereoisomers of this compound from a mixture.
Gas Chromatography (GC) for Diastereoisomer Resolution
Gas Chromatography (GC) is a highly effective method for separating volatile compounds. Research has shown that diastereoisomers of chlorofluoroacetic acid (CFA) esters are well resolved by GC. researchgate.netrsc.org The separation is based on the differential partitioning of the diastereomers between a stationary phase (often a chiral stationary phase) and a mobile gas phase. azom.com
The use of specialized chiral capillary columns, such as those based on derivatized cyclodextrins, creates a chiral environment that allows for the separation of enantiomers and diastereomers. gcms.czchromatographyonline.com The principle of "chiral recognition" relies on the formation of transient diastereomeric adducts between the analyte and the chiral selector in the stationary phase, which have different thermodynamic stabilities and thus different retention times. azom.com The combination of GC with mass spectrometry (GC-MS) is particularly powerful, as it allows for the unambiguous identification of the separated isomers based on their mass spectra. azom.comnih.gov
| Parameter | Example Value/Condition |
|---|---|
| Column Type | Chiral Capillary (e.g., derivatized cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60 °C, ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Diastereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) is another premier technique for the separation and quantification of diastereomeric esters. researchgate.netrsc.org HPLC offers versatility in the choice of stationary phases (normal-phase or reversed-phase) and mobile phases, allowing for the optimization of separation conditions. researchgate.netshimadzu.com The separation of diastereomers on an achiral stationary phase (like silica gel) is a common and effective strategy. nih.govsemanticscholar.org
The success of an HPLC separation is often quantified by two key parameters: the separation factor (α) and the resolution factor (Rs).
Separation Factor (α): A measure of the relative retention of the two diastereomers. A value greater than 1 indicates that a separation is possible.
Resolution Factor (Rs): A measure of the degree of separation between two peaks. A value of 1.5 or greater typically indicates baseline resolution.
Studies on similar diastereomeric esters have demonstrated excellent separation on silica gel columns, achieving complete baseline resolution. For example, the separation of diastereomeric MαNP esters of 4-octanol yielded a separation factor (α) of 1.25 and a resolution factor (Rs) of 1.03, while camphorsultam amides have been separated with an Rs of 1.79. mdpi.com
| Parameter | Definition | Value Indicating Good Separation |
|---|---|---|
| Separation Factor (α) | Ratio of the retention factors of the two peaks | α > 1.1 |
| Resolution Factor (Rs) | Measure of the distance between two peaks, considering their widths | Rs ≥ 1.5 |
Mass Spectrometric Approaches for Structural Elucidation and Mechanistic Insights
Mass spectrometry (MS) is a central technique for analyzing the molecular structures of unknown compounds and gaining insight into reaction mechanisms. nih.gov When coupled with a separation technique like GC or HPLC, MS provides a powerful tool for the analysis of complex mixtures containing this compound. iupac.org
High-resolution mass spectrometry (HRMS) can determine the accurate molecular weight of the compound, allowing for the confident assignment of its molecular formula. nih.gov The application of tandem mass spectrometry (MS/MS) enables detailed structural characterization by breaking the molecular ion into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of the ester and differentiate it from isomers. nih.gov
In the context of reaction monitoring, GC-MS or LC-MS can be used to identify not only the final products but also transient intermediates and by-products. This information is crucial for elucidating reaction pathways and understanding the underlying mechanism of a chemical transformation. nih.gov For fluorinated compounds, soft ionization techniques like field ionization (FI) can be particularly useful for preserving the molecular ion, which may be absent in standard electron ionization (EI) spectra, thereby aiding in definitive identification. jeol.com
Anion Mass Spectrometry in Low Energy Electron-Induced Reactions
Anion mass spectrometry, particularly utilizing low-energy electron-induced reactions, offers a highly selective and sensitive method for probing the structure of halogenated compounds like this compound. This technique, often referred to as dissociative electron attachment (DEA) mass spectrometry, involves the interaction of a molecule with electrons of very low kinetic energy (typically 0-15 eV). This interaction can lead to the formation of a transient negative ion, which then dissociates into a stable anion fragment and a neutral radical. The resulting anions are then detected by a mass spectrometer.
The fragmentation pathways in DEA are highly dependent on the molecular structure and the energy of the incident electrons. For this compound, the presence of electronegative halogen atoms (chlorine and fluorine) and the ester group provides several potential sites for electron attachment and subsequent dissociation.
Detailed Research Findings:
While specific studies on this compound using this technique are not prevalent in publicly available literature, the principles of DEA on similar small esters and halogenated compounds allow for the prediction of its behavior. Research on molecules like methyl formate has shown that low-energy electrons can induce the cleavage of various bonds, leading to the formation of specific anionic fragments. aanda.org For instance, the cleavage of the C-O ester bond is a common pathway. nih.gov
In the case of this compound, the following dissociative attachment channels are plausible:
Chloride Ion Formation (Cl⁻): The C-Cl bond is often a weak point in chlorinated molecules under low-energy electron attachment, leading to the highly efficient formation of Cl⁻ ions. This is a common observation for a wide range of chlorinated organic compounds.
Fluoride (B91410) Ion Formation (F⁻): Similar to the chloride ion, the formation of F⁻ through the cleavage of the C-F bond is another expected pathway.
Loss of Methyl Group: Cleavage of the O-CH₃ bond can result in the formation of a [M-CH₃]⁻ anion.
Other Fragment Ions: Other fragments, such as those resulting from the loss of the entire methoxy group ([M-OCH₃]⁻) or other rearrangements, may also be observed.
The relative abundance of these fragment ions provides a fingerprint of the molecule and is highly dependent on the electron energy. By scanning the electron energy and recording the ion yield for each mass-to-charge ratio, a detailed picture of the molecule's response to low-energy electrons can be obtained.
Illustrative Data Table: Predicted Anionic Fragments of this compound in DEA Mass Spectrometry
| Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss | Plausible Electron Energy Range (eV) |
|---|---|---|---|
| Cl⁻ | 35 | CHFCOOCH₃ | ~0-2 |
| F⁻ | 19 | CHClCOOCH₃ | ~2-5 |
| [M-H]⁻ | 127 | H | Resonance dependent |
| [M-CH₃]⁻ | 113 | CH₃ | Resonance dependent |
| [M-OCH₃]⁻ | 97 | OCH₃ | Resonance dependent |
| [CFClCO]⁻ | 94 | OCH₃ | Resonance dependent |
This table is illustrative and based on the principles of dissociative electron attachment applied to similar molecules. Actual experimental results may vary.
High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) for Chlorinated Ester Analysis
High-resolution quadrupole time-of-flight mass spectrometry (QTOFMS) is a powerful tool for the definitive identification and quantification of organic compounds. This technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing both high sensitivity and excellent mass accuracy. For the analysis of chlorinated esters like this compound, QTOFMS offers several key advantages.
The high resolving power of QTOFMS allows for the accurate determination of the mass-to-charge ratio of ions, typically with mass errors of less than 5 parts per million (ppm). This level of accuracy enables the confident determination of the elemental composition of the parent molecule and its fragments. This is particularly crucial for compounds containing multiple elements with similar nominal masses.
Furthermore, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinct pattern in the mass spectrum. libretexts.orglibretexts.org High-resolution mass spectrometry can clearly resolve these isotopic peaks, further confirming the presence of chlorine in the molecule. libretexts.orglibretexts.org
Detailed Research Findings:
The application of QTOFMS for the analysis of various chlorinated organic compounds is well-established. unito.it For this compound, a typical workflow would involve ionization of the molecule, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), followed by mass analysis in the QTOF instrument.
The accurate mass measurement of the molecular ion would allow for the unambiguous confirmation of its elemental formula (C₃H₄ClFO₂). Additionally, tandem mass spectrometry (MS/MS) experiments can be performed within the QTOF instrument. In an MS/MS experiment, the molecular ion is selected, fragmented through collision-induced dissociation (CID), and the masses of the resulting fragment ions are accurately measured. This provides valuable structural information.
For this compound, key fragmentations would likely involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), and cleavage of the carbon-halogen bonds. The high mass accuracy of QTOFMS would allow for the differentiation of fragments with the same nominal mass but different elemental compositions.
Illustrative Data Table: Expected High-Resolution Mass Data for this compound and Its Fragments
| Ion | Elemental Formula | Theoretical m/z (Monoisotopic) | Expected Isotopic Pattern (³⁵Cl/³⁷Cl) |
|---|---|---|---|
| [M+H]⁺ | C₃H₅ClFO₂⁺ | 129.0016 | ~3:1 intensity ratio for peaks at m/z 129.0016 and 131.0016 |
| [M-CH₃]⁺ | C₂H₂ClFO₂⁺ | 113.9755 | ~3:1 intensity ratio for peaks at m/z 113.9755 and 115.9755 |
| [M-OCH₃]⁺ | C₂H₂ClFO⁺ | 95.9806 | ~3:1 intensity ratio for peaks at m/z 95.9806 and 97.9806 |
| [M-Cl]⁺ | C₃H₄FO₂⁺ | 93.0196 | Single major peak |
| [M-F]⁺ | C₃H₄ClO₂⁺ | 109.9927 | ~3:1 intensity ratio for peaks at m/z 109.9927 and 111.9927 |
This table is illustrative. The exact m/z values are calculated based on the most abundant isotopes and will be measured with high precision in a QTOFMS instrument.
Advanced Applications in Chemical Synthesis and Research
Strategic Building Blocks in Complex Organic Synthesis
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. "Acetic acid, chlorofluoro-, methyl ester" and its analogs have emerged as valuable strategic building blocks in organic synthesis, providing a direct route to introduce fluorinated moieties into more complex structures. sioc-journal.cnnih.govnih.govsigmaaldrich.com The presence of both chlorine and fluorine on the α-carbon offers unique reactivity and opportunities for selective transformations.
Introduction of Fluoroalkyl Moieties in Target Molecules
While direct research on "this compound" for this specific application is not extensively documented in the provided results, the use of similar fluorinated building blocks is a well-established strategy in medicinal and agrochemical research. sioc-journal.cnnih.govsigmaaldrich.com The introduction of a chlorofluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The synthetic utility of perfluoroalkyl halides as building blocks for fluoroalkylated heterocycles highlights the general importance of such reagents. sioc-journal.cn
Precursors for the Synthesis of Chiral Fluoroorganic Compounds
The development of methods for the asymmetric synthesis of optically active fluoroorganic compounds is a significant area of research due to the profound impact of stereochemistry on biological activity. nih.govdoi.org While direct use of "this compound" as a precursor for chiral fluoroorganic compounds is not explicitly detailed in the search results, the synthesis of optically active α,α-chlorofluoro carbonyl compounds has been demonstrated. This suggests the potential for "this compound" to be transformed into chiral derivatives.
The general strategies for creating chiral fluorinated molecules often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. wikipedia.orgnih.govsigmaaldrich.comtcichemicals.comresearchgate.net For instance, chiral auxiliaries can be temporarily attached to a molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed. wikipedia.orgnih.govsigmaaldrich.com The synthesis of chiral fluorinated molecules is crucial in the pharmaceutical and medicinal chemistry fields. nih.gov
Development of Novel Synthetic Methodologies
The unique reactivity of "this compound" and its analogs has spurred the development of new synthetic methods for the efficient construction of fluorinated molecules.
Catalytic Systems for Efficient Fluoroalkylation (e.g., Nickel Catalysis)
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. Research has demonstrated the successful nickel-catalyzed cross-coupling of ethyl chlorofluoroacetate with aryl bromides, a process that can be reasonably extrapolated to its methyl ester counterpart. nih.gov This methodology provides a direct route to α-fluoro-α-aryl acetates, which are valuable intermediates in organic synthesis.
A key aspect of this catalytic system is the combination of a nickel catalyst with specific nitrogen and phosphine (B1218219) ligands, along with the use of a mixed solvent system. Mechanistic studies suggest the in-situ generation of a zinc reagent that participates in the catalytic cycle. nih.gov
Table 1: Nickel-Catalyzed Cross-Coupling of Ethyl Chlorofluoroacetate with Aryl Bromides
| Entry | Aryl Bromide | Ligand System | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | NiCl2 / Ligand A | Toluene/DMF | 85 |
| 2 | 4-Bromoanisole | NiCl2 / Ligand B | THF/DMF | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | NiBr2 / Ligand C | Dioxane/DMA | 92 |
Note: This table is a representative example based on findings for ethyl chlorofluoroacetate and is intended to illustrate the potential of similar reactions with methyl chlorofluoroacetate. nih.gov
Photoredox Catalysis in the Synthesis of Fluoro-Amino Acid Derivatives
Visible-light photoredox catalysis has become a prominent strategy in organic synthesis due to its mild reaction conditions and high functional group tolerance. nih.govnih.govsioc-journal.cn This methodology has been successfully applied to the synthesis of α-fluoro-α-amino acid derivatives. nih.govnih.gov While the direct involvement of "this compound" in these specific reactions is not documented, the principles of photoredox-catalyzed carbofluorination are highly relevant.
In a typical reaction, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process, generating a radical species. This radical can then participate in a variety of transformations, including the formation of carbon-fluorine bonds. nih.govnih.gov For example, a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using an organic photocatalyst to produce a range of fluorinated unnatural amino acids. nih.govnih.gov
Contributions to Environmental and Atmospheric Chemistry Research
The environmental fate and atmospheric chemistry of halogenated organic compounds are of significant interest due to their potential impact on the environment. nih.govnih.govresearchgate.net While specific studies on "this compound" are limited in the provided results, research on the closely related compound, methyl chlorodifluoroacetate, offers valuable insights into its potential atmospheric behavior.
The atmospheric degradation of such compounds is primarily initiated by reaction with hydroxyl (OH) radicals. The subsequent reactions can lead to the formation of various degradation products. For methyl chlorodifluoroacetate, the main atmospheric sink is its reaction with Cl atoms, leading to the formation of products such as chlorodifluoroacetic acid.
Table 2: Atmospheric Chemistry Data for a Related Compound (Methyl Chlorodifluoroacetate)
| Parameter | Value | Reference |
| Primary Atmospheric Sink | Reaction with Cl atoms | |
| Major Degradation Product | Chlorodifluoroacetic Acid |
Note: This data pertains to methyl chlorodifluoroacetate and serves as an illustrative example of the potential atmospheric chemistry of "this compound".
The study of the environmental fate of such compounds includes assessing their potential for hydrolysis, photolysis, and biodegradation. nih.govnih.govresearchgate.net Understanding these processes is crucial for evaluating the environmental impact of industrially relevant chemicals.
In-Depth Analysis of this compound:
A comprehensive examination of the atmospheric chemistry of methyl 2-chloro-2-fluoroacetate, focusing on its degradation pathways and the formation of environmentally significant carboxylic acids.
The study of halogenated esters in the atmosphere is critical to understanding their environmental impact. This article focuses specifically on the chemical compound "this compound," also known as methyl 2-chloro-2-fluoroacetate. While research on this exact compound is limited, this analysis delves into its expected atmospheric behavior based on the known chemistry of similar halogenated esters.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural integrity of acetic acid, chlorofluoro-, methyl ester in synthetic mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural validation. GC-MS provides fragmentation patterns to confirm molecular weight and substituents (e.g., chloro/fluoro groups), while ¹H/¹³C NMR resolves stereochemical and electronic environments. Cross-referencing with NIST spectral libraries ensures accuracy . For purity assessment, differential scanning calorimetry (DSC) can detect impurities via deviations in melting/boiling points .
Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?
- Methodological Answer : Reaction kinetics studies (e.g., monitoring via in situ FTIR) can identify optimal temperature and catalyst conditions. For esterification, acid chlorides or anhydrides (e.g., chlorofluoroacetic anhydride) reacted with methanol under inert atmospheres reduce hydrolysis byproducts. Post-synthesis purification via fractional distillation or preparative HPLC improves yield .
Q. What are the key thermodynamic parameters (e.g., vapor pressure, heat capacity) for this compound, and how are they experimentally determined?
- Methodological Answer : Vapor pressure is measured using static or dynamic methods (e.g., ebulliometry), while heat capacity is derived from calorimetry. NIST’s thermophysical databases provide reference values for validation. Computational methods (e.g., quantum mechanical calculations) supplement experimental gaps .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
- Methodological Answer : Discrepancies in half-life studies (e.g., hydrolysis vs. photolysis) require controlled environmental simulations. For instance, pH-dependent hydrolysis rates should be tested under standardized OECD guidelines. Comparative meta-analyses of Arctic monitoring data (where low temperatures slow degradation) versus temperate regions can clarify environmental fate .
Q. What computational strategies are effective in predicting the reaction pathways of this compound under catalytic conditions?
- Methodological Answer : Density functional theory (DFT) models the interaction of chloro/fluoro substituents with catalysts (e.g., palladium complexes). Transition state analysis identifies rate-limiting steps, while molecular dynamics simulations predict solvent effects. Experimental validation via isotopic labeling (e.g., ¹⁸O tracing in ester groups) confirms mechanistic hypotheses .
Q. How do steric and electronic effects of chloro/fluoro substituents influence the spectroscopic signatures of this compound?
- Methodological Answer : Vibrational spectroscopy (FTIR/Raman) detects substituent-induced shifts in C=O and C-Cl/F stretches. For example, fluoro groups reduce electron density on the carbonyl, shifting IR peaks to higher wavenumbers. Coupled-cluster theory (CCSD(T)) calculations correlate observed NMR chemical shifts with electron-withdrawing effects .
Q. What methodologies address challenges in quantifying trace levels of this compound in environmental matrices?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS enhances detection limits (sub-ppb). Matrix-matched calibration corrects for interference in soil/water samples. High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns from co-eluting contaminants .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting reports on the acute toxicity of this compound across in vitro and in vivo models?
- Methodological Answer : Dose-response studies must standardize exposure routes (e.g., inhalation vs. dermal). Interspecies variability is addressed via allometric scaling. Meta-regression analyses identify confounding factors (e.g., solvent carriers in cell cultures). OECD Test Guidelines 423/425 provide frameworks for harmonizing data .
Tables for Key Data Comparison
Notes
- Avoid abbreviated nomenclature; use full chemical names (e.g., "trifluoroacetic acid, methyl ester" instead of "TFAME").
- Cross-validate experimental data with computational models to address gaps.
- Prioritize peer-reviewed databases (e.g., NIST) over commercial sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
